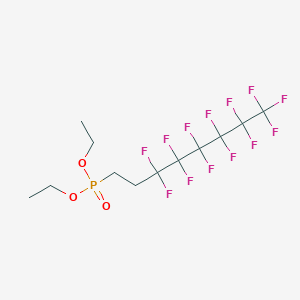

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester

概要

説明

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester is a synthetic fluorinated compound with the molecular formula C8H6F13O3P.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester typically involves the reaction of a perfluoroalkyl iodide with triethyl phosphite. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired phosphonic acid ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

化学反応の分析

Types of Reactions

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphonic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorinated alkyl chain can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products

Oxidation: Produces the corresponding phosphonic acid.

Reduction: Yields the alcohol derivative.

Substitution: Results in various substituted fluorinated compounds.

科学的研究の応用

Surface Modification

One significant application of this compound is in the surface modification of materials. It has been used to enhance the properties of polymers and metals by creating hydrophobic surfaces that resist biofouling and corrosion. For instance:

- Polymer Coatings : When applied as a coating on polyethylene or polypropylene surfaces, it improves water repellency and chemical resistance.

- Metal Surfaces : The compound has been utilized to modify titanium surfaces in dental implants to enhance biocompatibility and promote cell adhesion .

Nanocomposites

The integration of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester into nanocomposites has shown promising results in improving mechanical properties and thermal stability. These nanocomposites often incorporate inorganic quantum dots which are embedded within a polymer matrix to create multifunctional materials suitable for electronics and photonics .

Drug Delivery Systems

The compound's phosphonic acid moiety can facilitate the development of drug delivery systems by enhancing the solubility and stability of pharmaceutical compounds. Its ability to form stable complexes with metal ions also makes it a candidate for targeted drug delivery applications where metal-based drugs are involved.

Bioconjugation Techniques

In biochemistry, this compound can be used for bioconjugation processes. Its functional groups allow for the attachment of biomolecules to surfaces or other compounds which can be beneficial in creating biosensors or diagnostic tools .

Remediation Technologies

Due to its affinity for metal ions and organic contaminants in water systems, this phosphonic acid derivative has been explored for use in environmental remediation technologies. It can help in the removal of heavy metals from wastewater and soil due to its chelating properties.

Studies on Phosphonate Degradation

Research has indicated that compounds like this compound can be involved in studies assessing the degradation pathways of phosphonates in natural environments. Understanding these pathways is crucial for evaluating the environmental impact of phosphonate-based chemicals .

Case Study 1: Titanium Implant Surface Modification

A study demonstrated that modifying titanium dental implants with phosphonated gelatin significantly enhanced osteoblast cell attachment and proliferation compared to unmodified surfaces. The phosphonate groups facilitated stronger interactions between the implant surface and biological tissues .

Case Study 2: Nanocomposite Development

Research showed that incorporating this compound into polyethylene nanocomposites resulted in materials with improved mechanical strength and thermal stability suitable for high-performance applications .

作用機序

The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes and metal oxide surfaces. The fluorinated alkyl chain enhances its binding affinity and stability, making it effective in various applications. For example, its role as an enzyme inhibitor involves the formation of a covalent bond with the active site of the enzyme, leading to irreversible inhibition.

類似化合物との比較

Similar Compounds

- Perfluorohexyl ethylphosphonic acid

- Perfluorooctyl phosphonic acid

- Perfluorodecyl phosphonic acid

Uniqueness

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester is unique due to its specific fluorinated alkyl chain length and ester functional group. This combination imparts distinct physical and chemical properties, such as high thermal stability and hydrophobicity, making it suitable for specialized applications in surface science, materials engineering, and environmental studies.

生物活性

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester is a fluorinated phosphonic acid derivative that has garnered interest in various fields due to its unique chemical properties. This article explores its biological activity through a review of available research findings and case studies.

- Chemical Formula : C15H24F13O4P

- Molecular Weight : 500.25 g/mol

- Structure : The compound features a phosphonic acid group esterified with diethyl groups and a tridecafluorooctyl chain that imparts unique hydrophobic and lipophilic characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. This interaction can influence cellular processes such as:

- Cell Membrane Permeability : The fluorinated alkyl chain enhances the compound's ability to penetrate lipid membranes.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain phosphatases and kinases involved in signaling pathways.

Toxicity and Safety Profile

Research indicates that phosphonates can exhibit varying degrees of toxicity depending on their structure. For instance:

- Acute Toxicity : Studies on related phosphonic acids have shown low acute toxicity in animal models at certain doses.

- Long-term Effects : Chronic exposure studies indicate no significant reproductive or developmental toxicity associated with similar compounds at specified NOAELs (No Observed Adverse Effect Levels) .

Case Studies

- In Vitro Studies : A study investigated the effects of various phosphonates on cell cultures. Results indicated that compounds with long-chain fluorinated groups could disrupt normal cellular functions by altering membrane integrity and signaling pathways .

- Animal Models : In vivo studies have demonstrated that the compound can enhance the elimination of heavy metals from contaminated animals. This suggests potential applications in detoxification therapies .

Comparative Analysis

特性

IUPAC Name |

8-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F13O3P/c1-3-27-29(26,28-4-2)6-5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQKUXRTMVAZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454097 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350608-55-8 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。